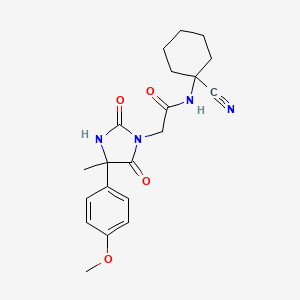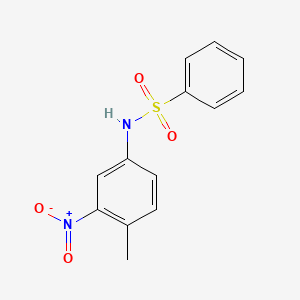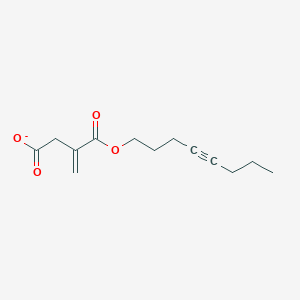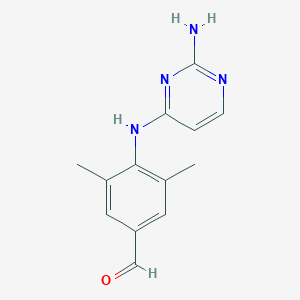
4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde is a compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with an aminopyrimidine group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde typically involves the following steps:
-
Formation of the Aminopyrimidine Intermediate: : The aminopyrimidine moiety can be synthesized through a multi-step process involving the condensation of appropriate precursors. For example, the reaction of 2-aminopyrimidine with suitable aldehydes or ketones under acidic or basic conditions can yield the desired intermediate .
-
Coupling with Benzaldehyde Derivative: : The aminopyrimidine intermediate is then coupled with a benzaldehyde derivative. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoic acid.
Reduction: 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting protein kinases and other enzymes involved in disease pathways.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain protein kinases by binding to the active site and preventing substrate phosphorylation . The aminopyrimidine moiety is crucial for its binding affinity and specificity, as it can form hydrogen bonds and other interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-yl derivatives: These compounds share the aminopyrimidine core and exhibit similar biological activities.
Benzaldehyde derivatives: Compounds with a benzaldehyde core and various substituents, which may have different chemical and biological properties.
Uniqueness
4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde is unique due to the combination of its aminopyrimidine and dimethylbenzaldehyde moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C13H14N4O/c1-8-5-10(7-18)6-9(2)12(8)16-11-3-4-15-13(14)17-11/h3-7H,1-2H3,(H3,14,15,16,17) |
InChI Key |
GXHAXIWOIPYVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


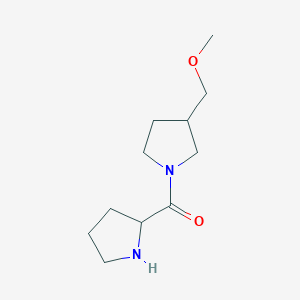
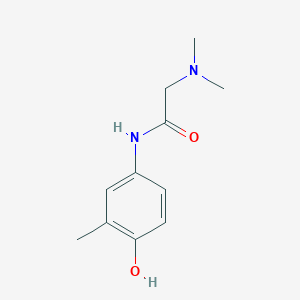
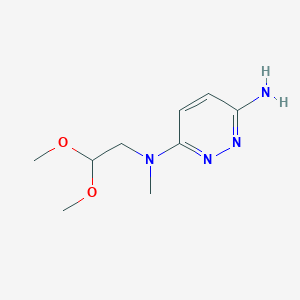
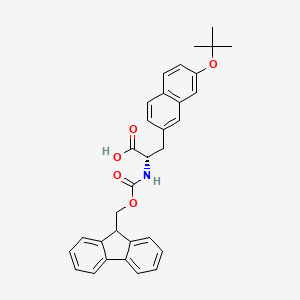
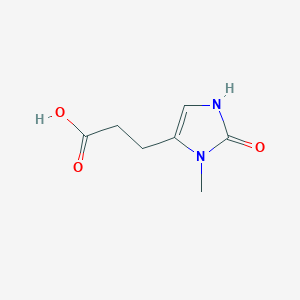

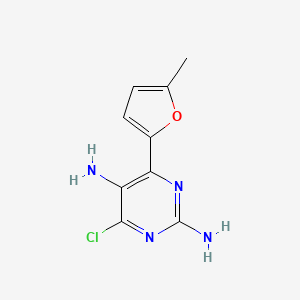

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
